Angeolide NO Inhibition Potency Relative to Phthalide Analogs in RAW264.7 Cells
In a comparative evaluation of 48 compounds from Angelica sinensis roots, Angeolide (compound 25) exhibited a specific IC50 of 3.92 μM for inhibiting nitric oxide (NO) production in LPS-induced RAW264.7 macrophages [1]. This activity was determined using the Griess method. The potency of Angeolide can be directly compared to that of the closely related phthalide dimer ligustchuane B (compound 33), which showed a slightly more potent IC50 of 3.23 μM, and to 7-(2-butyrylbenzoyl)senkyunolide I (compound 1, IC50: 3.43 μM) [1]. This quantitative comparison confirms that Angeolide is an active anti-inflammatory agent, but its potency is distinguishable from its structural analogs.
| Evidence Dimension | Inhibition of Nitric Oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 3.92 μM |
| Comparator Or Baseline | Ligustchuane B (IC50 = 3.23 μM), 7-(2-butyrylbenzoyl)senkyunolide I (IC50 = 3.43 μM) |
| Quantified Difference | Angeolide is 1.21x less potent than ligustchuane B in this assay. |
| Conditions | LPS-induced RAW264.7 macrophage cells; Griess method. |
Why This Matters
For researchers developing anti-inflammatory agents, this data quantifies Angeolide's activity level, allowing for a data-driven choice over more potent (e.g., ligustchuane B) or less potent analogs, depending on the desired efficacy profile.
- [1] Li, J., Wu, X., Wang, Z., Yang, Y., Wang, Y., Chen, P., Zhang, M., Bai, Y., Shi, Y., & Yang, Z. (2025). Phthalide compounds from the roots of Angelica sinensis and their blood-replenishing bioactivities. Fitoterapia, 107026. View Source
